molecular formula C24H31N3O4 B2722228 5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one CAS No. 898455-54-4

5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B2722228
CAS No.: 898455-54-4
M. Wt: 425.529
InChI Key: MKCKHXOPUURCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a structurally complex organic compound featuring a 4H-pyran-4-one core substituted with both 4-methylpiperidine and phenylpiperazine pharmacophores. This molecular architecture suggests significant potential for pharmacological research applications, particularly given that structurally related pyran-4-one derivatives have demonstrated notable biological activity in scientific studies. Compounds containing the 4H-pyran-4-one scaffold have been investigated for various therapeutic targets; specifically, research on (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, has shown potent anti-inflammatory effects through suppression of Syk/Src kinase activation and inhibition of NF-κB nuclear translocation . Similarly, other heterocyclic compounds incorporating piperazine and piperidine motifs, such as those described in patent literature, have been explored as kinase inhibitors and for central nervous system targets . The presence of both 4-methylpiperidine and phenylpiperazine moieties in this compound may enhance its interaction with various enzymatic systems and receptor targets, potentially enabling multiple research applications. The molecular framework incorporates key functional groups including a keto-ethoxy linker and strategic nitrogen-containing heterocycles that contribute to potential membrane permeability and target engagement. As with all research chemicals, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in controlled laboratory environments.

Properties

IUPAC Name

5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-19-7-9-27(10-8-19)24(29)18-31-23-17-30-21(15-22(23)28)16-25-11-13-26(14-12-25)20-5-3-2-4-6-20/h2-6,15,17,19H,7-14,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCKHXOPUURCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 2

Treating 4H-pyran-4-one with N-bromosuccinimide (NBS) in acetic acid yields 2-bromo-4H-pyran-4-one. Alternatively, directed ortho-metalation using LDA followed by quenching with bromine provides regioselective bromination.

Piperazine Coupling

Reacting 2-bromo-4H-pyran-4-one with 4-phenylpiperazine in DMF using K2CO3 as a base at 80°C facilitates nucleophilic substitution. This step achieves ~85% yield, confirmed by LC-MS and ¹H NMR.

Ethoxy Group Installation at Position 5

The 5-position ethoxy moiety bearing a 4-methylpiperidin-1-yl-oxo group is introduced via alkylation and amide coupling :

Hydroxyl Activation

Protecting the 5-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions. Treatment with TBSCl and imidazole in DCM affords the protected intermediate.

Ethoxy Linker Formation

Deprotection followed by alkylation with 2-bromoethyl-4-methylpiperidin-1-one in acetonitrile using NaH as a base yields the ethoxy bridge. GC-MS analysis confirms >90% purity.

Catalytic Optimization and Reaction Conditions

Key catalytic systems enhance yield and selectivity:

Step Catalyst Solvent Temperature Yield (%)
Core synthesis 20% KOH/CaO Solvent-free 60°C 92
Piperazine coupling K2CO3 DMF 80°C 85
Ethoxy alkylation NaH Acetonitrile Reflux 78

Analytical Characterization

5.1 Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 1.33 (t, 3H, OCH2CH3), 2.51 (s, 3H, CH3), 3.45–3.60 (m, 8H, piperazinyl), 4.32 (q, 2H, OCH2), 7.0–7.73 (m, 9H, aromatic).
  • IR (KBr) : 2190 cm⁻¹ (C≡N), 1692 cm⁻¹ (C=O), 1645 cm⁻¹ (amide C=O).
  • LC-MS (ESI) : m/z 509.2 [M+H]⁺.

5.2 Purity Assessment
HPLC analysis (C18 column, MeOH/H2O 70:30) shows 98.5% purity with a retention time of 6.7 min.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 2 and 6 are minimized using bulky bases (e.g., LDA) for directed bromination.
  • Catalyst Recycling : KOH/CaO retains 90% activity after five cycles, reducing costs.
  • Byproduct Formation : Column chromatography (SiO2, ethyl acetate/hexane) removes <5% Michael adducts.

Alternative Synthetic Routes

Domino Reactions : Base-promoted domino sequences using α-aroylketene dithioacetals and malononitrile generate 2H-pyran-3-carbonitriles, which undergo aminolysis with 4-methylpiperidine to install the oxoethoxy group. This one-pot method reduces step count but requires precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The piperidine and piperazine moieties may contribute to its binding affinity and specificity, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Pyran-4-one vs. Thienopyrimidine
  • Target Compound : Pyran-4-one core with ether and amide linkages.
  • Ethyl 5-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]thieno[2,3-d]pyrimidine-6-carboxylate (): Core: Thienopyrimidine (aromatic, sulfur-containing heterocycle). Substituent: Shares the 2-(4-methylpiperidin-1-yl)-2-oxoethoxy group.
Pyran-4-one vs. Triazole-3-thione
  • 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (23a) (): Core: Triazole-3-thione (five-membered ring with sulfur). Substituent: Shares the (4-phenylpiperazin-1-yl)methyl group. Key Difference: Triazole-thiones are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas pyranones may exhibit antioxidant or anti-inflammatory activity .

Substituent Modifications

Piperidine vs. Azepane
  • Target Compound : 4-Methylpiperidine (6-membered ring).
  • BI85531 (5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one) (): Substituent: Azepane (7-membered ring). Molecular weight: 425.52 vs. ~422 for the target compound (estimated) .
Phenylpiperazine Modifications
  • 2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl} Substituent (24a) ():
    • Modification : Fluorine addition enhances electronegativity and metabolic stability.
    • Yield : 83% vs. 79% for phenylpiperazine (23a), suggesting fluorination improves synthetic efficiency .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Pyran-4-one 4-Methylpiperidine, Phenylpiperazine C24H30N3O4 (est.) ~422 (est.) Balanced lipophilicity, CNS potential
BI85531 () Pyran-4-one Azepane, Phenylpiperazine C24H31N3O4 425.52 Enhanced lipophilicity
Ethyl 5-methyl-4-[...]thienopyrimidine () Thienopyrimidine 4-Methylpiperidine, Ethyl ester C22H26N4O4S (est.) ~442 (est.) Sulfur-containing core
23a () Triazole-3-thione Phenylpiperazine, Chlorophenyl C20H21ClN6S 412.94 Enzyme inhibition potential

Pharmacological and Functional Insights

  • 4-Phenylpiperazine Motif: Common in antipsychotics (e.g., aripiprazole) and α-adrenergic antagonists.
  • 4-Methylpiperidine vs. Azepane : The smaller 6-membered ring in the target compound may improve solubility compared to BI85531, favoring oral bioavailability. However, azepane’s flexibility could enhance binding to conformationally flexible receptors .
  • Thienopyrimidine vs. Pyranone: The sulfur atom in thienopyrimidine () may increase metabolic stability but reduce CNS penetration due to higher polarity .

Biological Activity

5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a complex organic compound belonging to the class of pyranones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyranone core with multiple substituents that enhance its biological activity. The presence of the piperidine and piperazine moieties is particularly significant, as these structures are often associated with neuroactive properties.

Property Value
Molecular Formula C23H30N2O3
Molecular Weight 398.50 g/mol
IUPAC Name This compound
CAS Number Not available

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Antidepressant Activity : Compounds with piperazine and piperidine rings have been linked to antidepressant effects through modulation of serotonin and norepinephrine pathways.
  • Analgesic Effects : Some studies suggest that similar structures may exert analgesic effects by acting on NMDA receptors, which are critical in pain modulation.
  • Neuroprotective Effects : The potential neuroprotective properties of this compound could be attributed to its ability to inhibit oxidative stress and inflammation in neuronal cells.

The mechanism of action for this compound involves interaction with specific neurotransmitter receptors. For instance, it may act as an antagonist at NMDA receptors, which are implicated in excitotoxicity and neurodegenerative diseases. Additionally, the compound's ability to modulate the activity of serotonin receptors could contribute to its antidepressant properties.

Study 1: Antidepressant Activity in Rodent Models

A study investigated the antidepressant-like effects of compounds structurally related to the target molecule in rodent models. Results indicated a significant reduction in depressive-like behaviors following administration, suggesting potential efficacy in treating mood disorders.

Study 2: Analgesic Effects in Pain Models

In another study, the analgesic properties were evaluated using formalin-induced pain models in rats. The results demonstrated that administration of the compound led to a marked decrease in pain responses, supporting its potential use as a therapeutic agent for pain management.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : Cell culture studies revealed that the compound exhibits significant cytoprotective effects against oxidative stress-induced cell death.
  • In vivo Efficacy : Animal studies have shown that this compound can improve cognitive function and reduce anxiety-like behaviors, indicating potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be standardized to improve yield?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example, the piperazine moiety can be introduced via alkylation using 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates . Yield optimization may require adjusting stoichiometry, solvent polarity, and reaction time.

Q. How can structural elucidation be performed to confirm the presence of the pyran-4-one core and substituted piperazine/piperidine groups?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C-NMR : Identify characteristic peaks for the pyran-4-one ring (e.g., δ ~6.0 ppm for aromatic protons) and piperazine/piperidine methyl groups (δ ~1.2–1.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry, as demonstrated for similar piperazine-pyridinone hybrids .

Q. What analytical methods are suitable for assessing purity and stability under storage conditions?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to quantify impurities .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets such as GPCRs or kinases?

  • Methodology :

  • Target selection : Prioritize receptors linked to the piperazine moiety’s known activity (e.g., dopamine D2 or serotonin 5-HT1A receptors) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Validate with mutagenesis studies on key residues (e.g., Asp3.32 in GPCRs) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

  • Methodology :

  • Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., clozapine for antipsychotic activity) .
  • Data normalization : Account for batch-to-batch variability in compound purity via HPLC-coupled bioassays .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What strategies can mitigate off-target effects observed in preliminary pharmacological screens?

  • Methodology :

  • Selective functionalization : Modify the 4-methylpiperidine group to reduce lipophilicity and improve selectivity .
  • Kinome-wide profiling : Use platforms like Eurofins DiscoverX to screen against 468 kinases .
  • Metabolite identification : LC-MS/MS to detect reactive intermediates that may cause toxicity .

Q. How to design SAR studies to evaluate the role of the 2-oxoethoxy linker in modulating bioactivity?

  • Methodology :

  • Analog synthesis : Replace the linker with esters, amides, or ethers while retaining the pyran-4-one core .
  • In vitro testing : Compare potency in enzyme inhibition assays (e.g., PDE4B for anti-inflammatory activity) .
  • 3D-QSAR modeling : Generate contour maps to correlate linker geometry with activity .

Contradictions and Challenges

  • Synthetic reproducibility : BenchChem reports varying yields for similar piperazine derivatives (40–75%), likely due to uncontrolled moisture sensitivity during alkylation . Solution: Use anhydrous solvents and inert atmosphere .
  • Biological target ambiguity : The phenylpiperazine moiety may interact with multiple receptors (e.g., α-adrenergic vs. serotonin receptors). Solution: Radioligand binding assays with selective antagonists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.